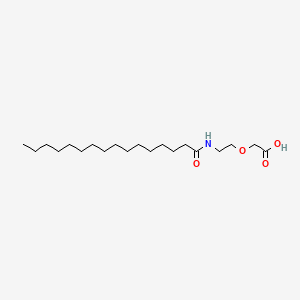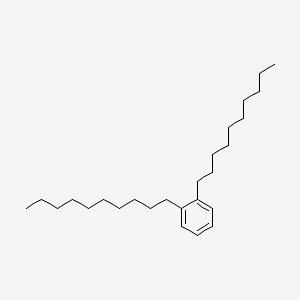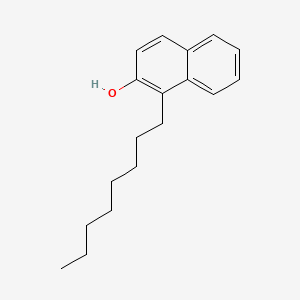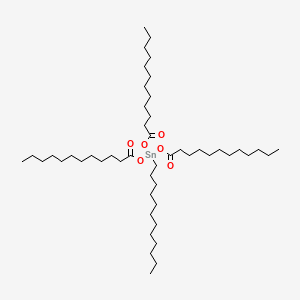
Dodecyltris(lauroyloxy)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecyltris(lauroyloxy)stannane is an organotin compound with the molecular formula C48H94O6Sn and a molecular weight of 885.957 g/mol . It is a member of the organotin family, which are compounds containing tin-carbon bonds. These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dodecyltris(lauroyloxy)stannane typically involves the reaction of tin tetrachloride with lauric acid in the presence of a base. The reaction proceeds through the formation of intermediate tin esters, which are then converted to the final product by further reaction with dodecyl alcohol . The reaction conditions generally include:
Temperature: Around 100-150°C
Solvent: Organic solvents like toluene or xylene
Catalyst: Base such as triethylamine or pyridine
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically carried out under controlled conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Dodecyltris(lauroyloxy)stannane undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form tin oxides.
Reduction: Can be reduced to lower oxidation states of tin.
Substitution: Undergoes nucleophilic substitution reactions where the lauroyloxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, alkoxides, amines
Major Products
The major products formed from these reactions include various organotin oxides, halides, and substituted organotin compounds .
Scientific Research Applications
Dodecyltris(lauroyloxy)stannane has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds.
Medicine: Explored for its potential use in drug delivery systems and as a component in anticancer therapies.
Industry: Utilized in the production of polymers and as a stabilizer in PVC plastics.
Mechanism of Action
The mechanism of action of dodecyltris(lauroyloxy)stannane involves its interaction with cellular components, leading to disruption of cellular processes. The compound targets cell membranes and enzymes, causing oxidative stress and cell death . The pathways involved include the generation of reactive oxygen species and inhibition of key metabolic enzymes .
Comparison with Similar Compounds
Similar Compounds
Tributyltin hydride: Another organotin compound used as a radical reducing agent.
Dioctyltin dilaurate: Used as a catalyst in polymerization reactions and has lower toxicity compared to other organotin compounds.
Uniqueness
Dodecyltris(lauroyloxy)stannane is unique due to its specific structure, which provides distinct reactivity and stability. Its ability to act as both a catalyst and an antimicrobial agent sets it apart from other organotin compounds .
Properties
CAS No. |
93857-17-1 |
|---|---|
Molecular Formula |
C48H94O6Sn |
Molecular Weight |
886.0 g/mol |
IUPAC Name |
[di(dodecanoyloxy)-dodecylstannyl] dodecanoate |
InChI |
InChI=1S/3C12H24O2.C12H25.Sn/c3*1-2-3-4-5-6-7-8-9-10-11-12(13)14;1-3-5-7-9-11-12-10-8-6-4-2;/h3*2-11H2,1H3,(H,13,14);1,3-12H2,2H3;/q;;;;+3/p-3 |
InChI Key |
COBQHCOQMZLUPS-UHFFFAOYSA-K |
Canonical SMILES |
CCCCCCCCCCCC[Sn](OC(=O)CCCCCCCCCCC)(OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


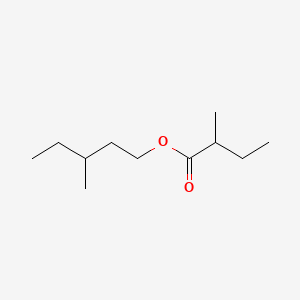
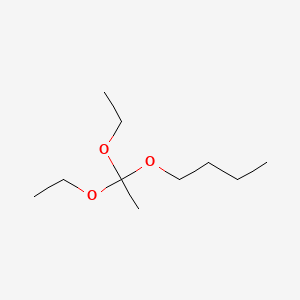
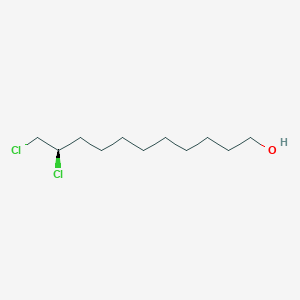

![1-[4-(2-Formylhydrazinyl)phenyl]-3-hexylurea](/img/structure/B15176006.png)
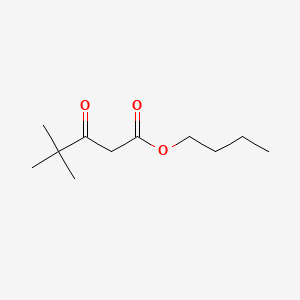
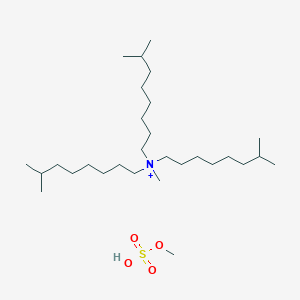
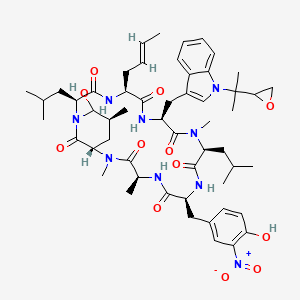
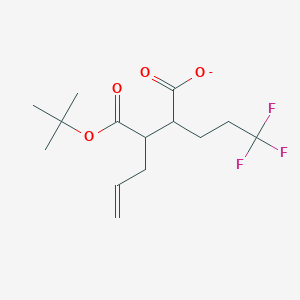
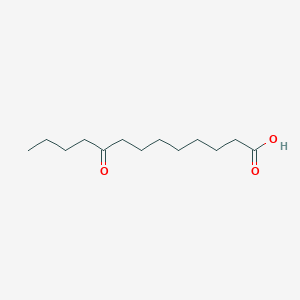
![3-[2-(Methylamino)ethyl]imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B15176045.png)
